Cas no 88987-42-2 (tert-butyl 5-bromopentanoate)

Tert-butyl 5-bromopentanoate is a brominated ester compound commonly used as an intermediate in organic synthesis. Its key structural features include a reactive bromine substituent at the terminal position and a tert-butyl ester group, which enhances stability and facilitates selective deprotection under mild acidic conditions. This compound is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals, where it serves as a versatile building block for carbon chain elongation and functional group transformations. The tert-butyl group provides steric protection, minimizing unwanted side reactions, while the bromine atom enables further derivatization via nucleophilic substitution or cross-coupling reactions. Its well-defined reactivity profile makes it a reliable choice for multistep synthetic routes.
tert-butyl 5-bromopentanoate structure
tert-butyl 5-bromopentanoate structure
Product Name:tert-butyl 5-bromopentanoate
CAS No:88987-42-2
MF:C9H17BrO2
MW:237.134082555771
MDL:MFCD26398445
CID:2127900
PubChem ID:545791
Update Time:2025-06-27

tert-butyl 5-bromopentanoate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 5-bromovalerate
    • tert-butyl 5-bromopentanoate
    • 5-BROMOPENTANOIC ACID, T-BUTYL ESTER
    • 5-Bromopentanoic acid tert-butyl ester
    • SCHEMBL1735453
    • AKOS023412334
    • tert-Butyl 5-bromopentanoate #
    • MFCD26398445
    • EN300-6486861
    • CS-0041680
    • DS-10434
    • 88987-42-2
    • SY037025
    • t-butyl 5-bromopentanoate
    • DB-321667
    • 5-bromovaleric acid tert-butyl ester
    • F20036
    • tert-Butyl5-bromovalerate
    • PB43746
    • 5-bromo-pentanoic acid tert-butyl ester
    • MDL: MFCD26398445
    • Inchi: 1S/C9H17BrO2/c1-9(2,3)12-8(11)6-4-5-7-10/h4-7H2,1-3H3
    • InChI Key: UYDIIUHJHUZDME-UHFFFAOYSA-N
    • SMILES: O=C(CCCCBr)OC(C)(C)C

Computed Properties

  • Exact Mass: 236.04119g/mol
  • Monoisotopic Mass: 236.04119g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 6
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.223±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 93 ºC (1.6 Torr)
  • Flash Point: 125.6±13.0 ºC,
  • Solubility: Very slightly soluble (0.5 g/l) (25 º C),

tert-butyl 5-bromopentanoate Security Information

tert-butyl 5-bromopentanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B699320-100mg
tert-Butyl 5-Bromovalerate
88987-42-2
100mg
$ 81.00 2023-04-18
TRC
B699320-250mg
tert-Butyl 5-Bromovalerate
88987-42-2
250mg
$ 133.00 2023-04-18
TRC
B699320-500mg
tert-Butyl 5-Bromovalerate
88987-42-2
500mg
$ 207.00 2023-04-18
TRC
B699320-1g
tert-Butyl 5-Bromovalerate
88987-42-2
1g
$ 315.00 2022-06-06
TRC
B699320-2.5g
tert-Butyl 5-Bromovalerate
88987-42-2
2.5g
$ 724.00 2023-04-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FE919-50mg
tert-butyl 5-bromopentanoate
88987-42-2 95%
50mg
86.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FE919-200mg
tert-butyl 5-bromopentanoate
88987-42-2 95%
200mg
182.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FE919-1g
tert-butyl 5-bromopentanoate
88987-42-2 95%
1g
707.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FE919-250mg
tert-butyl 5-bromopentanoate
88987-42-2 95%
250mg
399CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FE919-5g
tert-butyl 5-bromopentanoate
88987-42-2 95%
5g
2562.0CNY 2021-07-12

tert-butyl 5-bromopentanoate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sulfuric acid magnesium salt (1:1) ,  Sulfuric acid Solvents: Dichloromethane ,  Water ;  15 min, rt; 48 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Screening and X-ray Crystal Structure-based Optimization of Autotaxin (ENPP2) Inhibitors, Using a Newly Developed Fluorescence Probe
Kawaguchi, Mitsuyasu; Okabe, Takayoshi; Okudaira, Shinichi; Nishimasu, Hiroshi; Ishitani, Ryuichiro; et al, ACS Chemical Biology, 2013, 8(8), 1713-1721

Production Method 2

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Dichloromethane ,  tert-Butanol ;  1 h, rt
Reference
Tri-orthogonal scaffolds for the solid-phase synthesis of peptides
Picha, Jan; Fabre, Benjamin ; Budesinsky, Milos; Hajduch, Jan; Abdellaoui, Mehdi; et al, European Journal of Organic Chemistry, 2018, 2018(37), 5180-5192

Production Method 3

Reaction Conditions
1.1 Reagents: Sulfuric acid magnesium salt (1:1) ,  Sulfuric acid Solvents: Dichloromethane ,  Water ;  10 min
1.2 -10 °C; 16 h, rt
Reference
Production and characterization of monoclonal antibodies specific to the strobilurin pesticide pyraclostrobin
Mercader, Josep V.; Suarez-Pantaleon, Celia; Agullo, Consuelo; Abad-Somovilla, Antonio; Abad-Fuentes, Antonio, Journal of Agricultural and Food Chemistry, 2008, 56(17), 7682-7690

Production Method 4

Reaction Conditions
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 min, 0 °C
1.2 Reagents: Dicyclohexylcarbodiimide ;  0 °C → rt; overnight, rt
Reference
PROTAC-mediated crosstalk between E3 ligases
Steinebach, Christian; Kehm, Hannes; Lindner, Stefanie; Vu, Lan Phuong; Koepff, Simon; et al, Chemical Communications (Cambridge, 2019, 55(12), 1821-1824

Production Method 5

Reaction Conditions
1.1 Reagents: Diisopropylcarbodiimide Catalysts: Cuprous chloride ;  overnight, rt
1.2 Solvents: Dichloromethane ;  5 d, rt
Reference
The development of a new class of inhibitors for betaine-homocysteine S-methyltransferase
Picha, Jan; Vanek, Vaclav; Budesinsky, Milos; Mladkova, Jana; Garrow, Timothy A.; et al, European Journal of Medicinal Chemistry, 2013, 65, 256-275

Production Method 6

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ;  0 °C; 2 h, rt
1.2 12 h, rt
Reference
Discovery of ERD-308 as a highly potent proteolysis targeting chimera (PROTAC) degrader of estrogen receptor (ER)
Hu, Jiantao; Hu, Biao ; Wang, Mingliang; Xu, Fuming; Miao, Bukeyan; et al, Journal of Medicinal Chemistry, 2019, 62(3), 1420-1442

tert-butyl 5-bromopentanoate Raw materials

tert-butyl 5-bromopentanoate Preparation Products

tert-butyl 5-bromopentanoate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:88987-42-2)tert-butyl 5-bromopentanoate
Order Number:A858261
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:11
Price ($):276.0
Email:sales@amadischem.com

Additional information on tert-butyl 5-bromopentanoate

Chemical Profile of tert-butyl 5-bromopentanoate (CAS No. 88987-42-2)

Tert-butyl 5-bromopentanoate, with the chemical formula C9H17BrO2, is a significant compound in the realm of organic synthesis and pharmaceutical research. This ester, characterized by a tert-butyl group and a 5-bromopentanoate moiety, has garnered attention due to its versatile applications in the development of bioactive molecules. The presence of both bromine and a branched alkyl group makes it a valuable intermediate in synthetic chemistry, particularly in the construction of complex molecular architectures.

The CAS no. 88987-42-2 uniquely identifies this compound in scientific literature and industrial databases, underscoring its importance in chemical manufacturing and research. As an ester derivative, tert-butyl 5-bromopentanoate exhibits properties that are conducive to various chemical transformations, including nucleophilic substitution reactions, which are pivotal in drug discovery processes. Its structural features allow for selective modifications, making it a preferred choice for medicinal chemists aiming to develop novel therapeutic agents.

In recent years, the demand for specialized building blocks like tert-butyl 5-bromopentanoate has surged, driven by advancements in synthetic methodologies and the increasing complexity of drug molecules. The pharmaceutical industry relies heavily on such intermediates to streamline synthetic routes and enhance yield efficiency. For instance, the brominated side chain in 5-bromopentanoate facilitates cross-coupling reactions, which are fundamental in constructing biaryl structures prevalent in many active pharmaceutical ingredients (APIs).

One of the most compelling aspects of tert-butyl 5-bromopentanoate is its role in the synthesis of bioactive compounds with potential therapeutic applications. Researchers have leveraged its structural framework to develop molecules with antimicrobial, anti-inflammatory, and even anticancer properties. The tert-butyl group, known for its steric hindrance, can be strategically employed to modulate the pharmacokinetic profiles of drug candidates, improving their solubility and metabolic stability.

The integration of tert-butyl 5-bromopentanoate into modern drug discovery pipelines has been further accelerated by recent innovations in catalytic systems. Transition metal-catalyzed reactions, such as palladium-mediated cross-coupling and copper-assisted oxidation, have enabled more efficient and selective transformations of this compound. These advancements not only enhance synthetic accessibility but also open new avenues for designing structurally diverse libraries of compounds for high-throughput screening.

Moreover, the versatility of tert-butyl 5-bromopentanoate extends beyond pharmaceutical applications. In agrochemical research, derivatives of this compound have been explored as potential intermediates for developing novel pesticides and herbicides. The bromine atom serves as a handle for further functionalization, allowing chemists to tailor the properties of these agrochemicals for specific targets while maintaining high efficacy.

The industrial production of tert-butyl 5-bromopentanoate adheres to stringent quality control measures to ensure consistency and purity. Manufacturers employ advanced purification techniques such as distillation under reduced pressure and recrystallization from appropriate solvents to meet the demands of research laboratories and pharmaceutical companies. These processes are critical in maintaining the integrity of the compound during storage and transportation.

In academic research circles, tert-butyl 5-bromopentanoate continues to be a subject of investigation due to its potential role in developing new synthetic strategies. For example, studies have explored its use in asymmetric synthesis, where chiral auxiliaries or catalysts can induce enantioselective transformations. Such efforts contribute to the growing arsenal of tools available for constructing enantiomerically pure compounds, which are often essential for achieving desired biological activities.

The environmental impact of synthesizing and utilizing tert-butyl 5-bromopentanoate is also a consideration in contemporary chemical research. Efforts are underway to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Solvent-free reactions and biocatalytic methods are among the emerging trends that promise to make processes more sustainable while maintaining high yields.

Looking ahead, the future prospects for tert-butyl 5-bromopentanoate appear promising as it continues to find utility across multiple domains of chemical research. Its role as a key intermediate in drug development is likely to expand with ongoing discoveries in medicinal chemistry. Additionally, its potential applications in material science and specialty chemicals may open new markets for this versatile compound.

In conclusion, tert-butyl 5-bromopentanoate (CAS No. 88987-42-2) stands as a testament to the importance of specialized intermediates in advancing chemical innovation. Its unique structural features make it indispensable in synthetic chemistry, particularly for constructing complex molecules with therapeutic potential. As research progresses and new methodologies emerge, this compound will undoubtedly remain at the forefront of scientific exploration.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:88987-42-2)tert-butyl 5-bromopentanoate
A858261
Purity:99%
Quantity:100g
Price ($):276.0
Email